ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Description
Historical Context and Chemical Significance
The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This nomenclature established the framework for understanding a crucial class of five-membered nitrogen-containing heterocycles that would eventually become central to pharmaceutical development. The historical significance of pyrazole chemistry expanded further through the classical synthetic method developed by Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane. These early discoveries laid the groundwork for the systematic exploration of pyrazole derivatives, including complex substituted variants such as ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride.
The compound this compound represents a sophisticated evolution of basic pyrazole chemistry, incorporating both N-alkylation at the pyrazole ring and aminoalkyl substitution patterns that enhance its utility as a chemical building block. The molecular formula C₇H₁₅Cl₂N₃ with a molecular weight of 212.12 grams per mole reflects the compound's dihydrochloride salt form, which significantly improves its solubility characteristics and stability profiles compared to the free base form. The compound's Chemical Abstracts Service number 1197620-46-4 and European Community number 835-648-0 provide standardized identification within global chemical databases, facilitating research coordination and commercial applications.
The systematic name N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride clearly delineates the structural components that contribute to the compound's unique properties. The presence of the ethylamine side chain attached to the 4-position of the methylated pyrazole ring creates multiple reactive sites that can participate in further chemical transformations. This structural complexity positions the compound as an intermediate of considerable synthetic value, particularly in the construction of more elaborate heterocyclic systems required for pharmaceutical applications.
Pyrazole Chemistry and Nitrogen-Containing Heterocycles
Pyrazole chemistry fundamentally relies on the unique electronic properties of the five-membered aromatic ring containing two adjacent nitrogen atoms in ortho-substitution. The structural framework consists of three carbon atoms and two nitrogen atoms, creating a heterocycle with distinctive reactivity patterns that distinguish it from other azole systems. The nitrogen atom at position 1 typically exhibits pyrrole-like behavior with acidic hydrogen, while the nitrogen at position 2 demonstrates pyridine-like basicity with a lone pair available for protonation or coordination. This dual nitrogen character enables pyrazoles to function simultaneously as hydrogen bond donors and acceptors, significantly enhancing their interaction potential with biological targets.
The fundamental chemical properties of pyrazole derivatives stem from the electronic effects of the nitrogen atoms on the carbon framework. The combined influence of both nitrogen atoms reduces electron density at positions 3 and 5, making position 4 particularly susceptible to electrophilic attack. This reactivity pattern explains the synthetic accessibility of 4-substituted pyrazoles, including the specific derivative under examination. Additionally, the pyrrole-like nitrogen at position 1 can undergo deprotonation under basic conditions, facilitating N-alkylation reactions that introduce substituents such as the methyl group present in this compound.
Nitrogen-containing heterocycles represent one of the most significant classes of compounds in modern pharmaceutical science, with approximately 75% of unique small-molecule drugs containing at least one nitrogen heterocycle. The structural diversity and biological activity of these compounds stem from nitrogen's ability to form hydrogen bonds with biological targets, creating enhanced binding affinity and selectivity profiles. Pyrazole derivatives specifically have demonstrated remarkable versatility in drug discovery, with notable pharmaceutical applications including celecoxib and stanozolol representing commercially successful pyrazole-containing medications.
The tautomeric nature of unsubstituted pyrazoles adds another layer of complexity to their chemical behavior. Three distinct tautomeric forms can be written for pyrazoles, allowing for dynamic equilibrium between different electronic configurations. This tautomerism influences reactivity patterns and can be controlled through strategic substitution, as demonstrated in methylated derivatives like the compound under study. The N-methylation at position 1 effectively eliminates tautomeric equilibrium, providing a single, well-defined structural entity with predictable chemical properties.
Position within Contemporary Chemical Research
Contemporary chemical research has positioned this compound within the broader context of heterocyclic building block development for pharmaceutical synthesis. Recent synthetic methodologies have emphasized the importance of functionalized pyrazole derivatives as key intermediates in the construction of complex molecular architectures. The compound's structural features, particularly the aminoalkyl substitution pattern, align with current trends in drug discovery that prioritize compounds capable of forming multiple intermolecular interactions with biological targets.
Modern synthesis approaches to aminopyrazole derivatives have evolved significantly from classical condensation methods to include more sophisticated strategies involving α,β-unsaturated nitriles and hydrazine derivatives. The condensation of various α,β-unsaturated nitriles bearing leaving groups at the β-position with hydrazines has emerged as a major synthetic route for 3-(5)-aminopyrazole construction. These methodological advances have enhanced the accessibility of complex pyrazole derivatives, enabling the efficient production of compounds like this compound for research applications.
The compound's role as a building block in contemporary research is exemplified by its utility in forming heterocycle-substituted amino-pyrazoles through expedited synthetic routes. Recent publications have demonstrated efficient two-step approaches to fully substituted amino-pyrazole building blocks from heterocyclic acetonitriles, with subsequent transformations enabling the construction of tetracyclic compounds and facilitating regioselective derivatization reactions. These synthetic developments position this compound as a valuable intermediate for accessing molecular complexity required in modern pharmaceutical research.
The optimization of N-alkylation methodologies for pyrazoles has become increasingly sophisticated, with recent studies exploring acid-catalyzed approaches using trichloroacetimidate electrophiles. These alternative alkylation methods provide access to N-alkyl pyrazoles without requiring strong bases or high temperatures, addressing practical concerns in large-scale synthesis. The development of such mild reaction conditions particularly benefits the preparation of sensitive derivatives like aminoalkyl-substituted pyrazoles, where harsh reaction conditions might compromise product integrity or yield.
Table 1: Molecular Properties of this compound
Table 2: Synthetic Approaches to Pyrazole Derivatives
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-8-4-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYAVSHJPJSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197620-46-4 | |
| Record name | ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides or other derivatives.
- Reduction : Capable of being reduced to its corresponding amine.
- Substitution : Participates in substitution reactions with nucleophiles or electrophiles.
Biology
The compound is studied for its potential biological activities:
- Antimicrobial Activity : Research indicates broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
Compound Activity MIC (µM) Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine Antibacterial 50 Other Pyrazole Derivative Antibacterial 75
- Minimum Inhibitory Concentration (MIC) :
Medicine
Ongoing research explores the compound's therapeutic potential in treating various diseases. Notable areas of investigation include:
- Anti-inflammatory Effects : Studies show that it can modulate inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
Antimicrobial Study
A study demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values indicating effectiveness in combating bacterial infections.
Inflammation Modulation Study
Research on pyrazole derivatives revealed that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting mechanisms through which this compound exerts its effects in inflammatory conditions.
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with specific properties, such as catalysts and polymers. Its unique chemical structure allows for tailored applications across various industries.
Mechanism of Action
The mechanism by which ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride with three analogous compounds, highlighting key structural and inferred physicochemical properties:
Key Analysis of Comparative Features
Substituent Positioning and Flexibility
- The target compound’s ethyl group is part of a flexible amine side chain, whereas 1-ethyl-3-methylpyrazol-4-amine hydrochloride () has a rigid ethyl substituent directly on the pyrazole nitrogen. For instance, the flexible chain in the target may better adapt to hydrophobic enzyme pockets .
Salt Form and Solubility
- Dihydrochloride salts (target and –6) generally exhibit higher aqueous solubility than mono-HCl salts () due to increased ionic character. This property is critical for drug formulation and bioavailability.
Hydrogen Bonding and Crystallography
- The dihydrochloride form supports extensive hydrogen-bonding networks via two chloride ions, influencing crystal packing. Graph set analysis () suggests such salts may form distinct motifs compared to mono-HCl analogs, affecting stability and melting points .
Heterocyclic Modifications
- For example, the oxolane ring in ’s compound could enhance metabolic stability compared to the target’s aliphatic chain .
Biological Activity
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C₇H₁₄Cl₂N₃
- Molecular Weight: Approximately 195.12 g/mol
- Structural Features: The compound consists of an ethyl group attached to a pyrazole ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. For instance:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation: It can also interact with receptors involved in signaling cascades, influencing physiological responses .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial activity against various bacterial strains. For example, compounds with similar structures have been evaluated for their effectiveness as antibiotic adjuvants against multi-drug resistant bacteria like Acinetobacter baumannii .
2. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by modulating inflammatory pathways. Pyrazole derivatives are often studied for their ability to reduce inflammation in various models .
3. Anticancer Activity
This compound has been investigated for its anticancer potential. Research highlights its cytotoxic effects on cancer cell lines, indicating that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine | MCF7 | 0.01 | |
| 1-(3-Methylpyrazol-4-yl)ethanone | Hep-2 | 3.25 | |
| Novel pyrazole derivatives | NCI-H460 | 0.39 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
Study 1: Antimicrobial Activity
A study evaluated the effectiveness of various pyrazole compounds against Gram-positive and Gram-negative bacteria. This compound showed promising results as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant strains .
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Study 3: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it effectively inhibited cell proliferation, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) cells, with IC50 values in the low micromolar range .
Preparation Methods
Reductive Amination of 1-Methyl-1H-pyrazole-4-carbaldehyde
- Starting Material: 1-methyl-1H-pyrazole-4-carbaldehyde
- Amination Agent: Ethylamine or ethylamine equivalent
- Reaction Type: Reductive amination, where the aldehyde group is converted to a secondary amine by reaction with ethylamine, followed by reduction (commonly using sodium cyanoborohydride or catalytic hydrogenation).
- Conditions:
- Solvent: Anhydrous dichloromethane or ethanol
- Temperature: 0–5 °C initially to control side reactions, then room temperature for completion
- Time: Several hours (typically 4–6 hours)
- Outcome: Formation of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine as the free base.
Salt Formation to Obtain Dihydrochloride
- Procedure: The free base is treated with stoichiometric amounts of hydrochloric acid gas or aqueous HCl to form the dihydrochloride salt.
- Solvent: Ethanol or ethyl acetate/n-hexane mixtures for recrystallization and purification.
- Yield: Typically >90% purity after recrystallization.
- Storage: The dihydrochloride salt is stable as a powder at room temperature or under refrigeration (2–8 °C).
Detailed Reaction Scheme and Conditions
| Step | Reactants & Reagents | Conditions | Product & Yield | Notes |
|---|---|---|---|---|
| 1 | 1-methyl-1H-pyrazole-4-carbaldehyde + ethylamine | Anhydrous DCM, 0–5 °C, 4–6 h | Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine (free base) | Reductive amination with NaBH3CN or catalytic hydrogenation |
| 2 | Free base + HCl gas or aqueous HCl | Ethanol, room temperature | This compound | Salt formation and purification by recrystallization |
Alternative Synthetic Approaches and Related Methods
- Pyrazole Ring Construction: Some methods start from 2,4-dinitroaniline derivatives and proceed through substitution, reduction, cyclization, oxidation, and condensation steps to build the pyrazole ring substituted at the 4-position, as described in CN112125888A patent, although this is more relevant for complex intermediates in drug synthesis rather than direct preparation of the target amine salt.
- Condensation Reactions: Cyclocondensation of hydrazines with diketones in aprotic solvents (DMF, NMP) under acidic conditions has been reported to efficiently produce substituted pyrazoles, which can then be functionalized further.
- Industrial Scale Considerations: Continuous flow reactors and automated systems optimize yield and purity, with strict control of reaction parameters and purification steps.
Analytical and Purification Techniques
- Purification: Recrystallization from ethanol/ethyl acetate or ethyl acetate/n-hexane mixtures is standard for obtaining high-purity dihydrochloride salts.
- Characterization:
- NMR Spectroscopy: Confirms substitution pattern on the pyrazole ring and amine linkage.
- Mass Spectrometry: Confirms molecular weight and purity.
- IR Spectroscopy: Identifies amine hydrochloride salt bands and pyrazole ring vibrations.
- Typical Purity: ≥95% after recrystallization and drying.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The reductive amination approach is the most practical and widely used for laboratory and industrial synthesis due to its simplicity and high yield.
- The dihydrochloride salt form improves compound stability and handling, essential for pharmaceutical applications.
- The multi-step synthetic routes reported in patents are more suited for the synthesis of complex pyrazole-containing drug intermediates but provide insights into functional group transformations relevant to pyrazole chemistry.
- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and purity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
